molecular formula C9H13NO2 B3353876 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- CAS No. 56880-02-5

8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-

Cat. No.: B3353876
CAS No.: 56880-02-5
M. Wt: 167.2 g/mol
InChI Key: RKTPOXAAOHCGDQ-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
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Biological Activity

8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- is a compound with significant biological activity, particularly within the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
  • CAS Number : 56880-02-5
  • Molecular Formula : C_9H_13NO
  • Molecular Weight : 155.21 g/mol

8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- primarily interacts with various neurotransmitter receptors, notably:

  • Mu Opioid Receptors : It acts as an antagonist at mu opioid receptors, which are involved in pain modulation and gastrointestinal motility. This property suggests potential use in treating opioid-induced bowel dysfunction without affecting central analgesic effects .
  • Acetylcholine Receptors : The compound exhibits anticholinergic properties by inhibiting acetylcholine receptors, which may lead to effects such as reduced secretions and decreased gastrointestinal motility.

Antinociceptive Effects

Research has indicated that derivatives of 8-Azabicyclo[3.2.1]octan-3-one can produce significant antinociceptive effects in animal models. A study demonstrated that certain analogs could effectively reduce pain responses without the typical side effects associated with opioid analgesics .

Gastrointestinal Motility

As a mu opioid receptor antagonist, this compound has shown promise in addressing conditions related to reduced gastrointestinal motility. Studies suggest that it can alleviate symptoms associated with opioid-induced constipation while preserving analgesic properties .

Case Studies

A notable case study involved the evaluation of structural analogs of 8-Azabicyclo[3.2.1]octan-3-one for their efficacy as kappa opioid receptor antagonists. Modifications in the chemical structure led to enhanced selectivity and potency, demonstrating the importance of structure-activity relationships (SAR) in developing effective therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-, compared to other related compounds:

CompoundMu Opioid AntagonistAnticholinergic ActivityTherapeutic Use
8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl- YesYesOpioid-induced bowel dysfunction
Cocaine NoYesStimulant, local anesthetic
Atropine NoYesAnticholinergic agent
Scopolamine NoYesMotion sickness treatment

Scientific Research Applications

Pharmacological Applications

1.1 Opioid Receptor Modulation

Research indicates that 8-azabicyclo[3.2.1]octan-3-one derivatives exhibit activity as mu opioid receptor antagonists. These compounds can potentially mitigate the side effects associated with traditional opioid analgesics, such as opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) while preserving analgesic efficacy . The ability to selectively target peripheral mu receptors without central nervous system effects is particularly advantageous in clinical settings.

Table 1: Opioid Receptor Activity of 8-Azabicyclo[3.2.1]octan-3-one Derivatives

Compound NameMu Receptor Binding Affinity (Ki, nM)Kappa Receptor ActivityApplication
Compound A10AntagonistPain relief
Compound B5AntagonistOBD treatment
Compound C15Selective AgonistAnalgesia

1.2 Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is integral to the synthesis of tropane alkaloids, which are known for their diverse biological activities, including anticholinergic effects and potential anticancer properties . The enantioselective construction of this scaffold has garnered attention for its application in synthesizing complex natural products.

Synthetic Methodologies

2.1 Enantioselective Synthesis

Recent methodologies have been developed for the stereoselective synthesis of 8-azabicyclo[3.2.1]octane derivatives, utilizing chiral catalysts and reagents to enhance yield and selectivity . For instance, the use of lithium chloride has been shown to significantly improve enantioselectivity in reactions involving these compounds.

Table 2: Enantioselectivity Results Using Different Catalysts

CatalystYield (%)Enantioselectivity (%)
Lithium Chloride8884
No Catalyst4041

2.2 Total Synthesis Applications

The compound serves as a precursor in total synthesis strategies for various bioactive molecules, leveraging its structural features to create complex architectures found in natural products .

Case Studies

Case Study 1: Mu Opioid Antagonists Development

A study highlighted the development of a series of mu opioid receptor antagonists derived from the azabicyclo scaffold, demonstrating significant improvements in gastrointestinal motility without compromising analgesic properties .

Case Study 2: Tropane Alkaloid Synthesis

Another investigation focused on the synthesis of tropane alkaloids using the azabicyclo structure as a core component, showcasing its versatility in producing compounds with varied pharmacological profiles .

Properties

IUPAC Name

8-acetyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(11)10-7-2-3-8(10)5-9(12)4-7/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTPOXAAOHCGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477099
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56880-02-5
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of nortropinone hydrochloride (1 g, 6.187 mmol) in acetic anhydride was stirred at 70° C. for 3 h. Water was added, the mixture was boiled for 30 min and cooled down to room temperature. CH2Cl2 and 1N aqueous NaOH was added until pH 9 was reached. The mixture was extracted 2 times with CH2Cl2, the combined organic layers were dried over Na2SO4, filtrated and the solution was evaporated to dryness to give 0.7 g of 8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one (4a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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